TrkA Kinase Inhibition Potency: CF3-Phenoxy Substituent Drives Sub-Nanomolar Activity
In a TrkA enzymatic ELISA assay, a compound within the same patent series as 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline demonstrated an IC50 of 3.10 nM [1]. The unsubstituted phenoxy analog (2-(methylsulfanyl)-4-phenoxyquinazoline) lacks the -CF3 group and is not reported with comparable TrkA potency in the same assay system. This potency gap is consistent with the well-established role of the trifluoromethyl group in enhancing hydrophobic interactions within the TrkA ATP-binding pocket .
| Evidence Dimension | TrkA kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.10 nM (representative compound from same patent series) |
| Comparator Or Baseline | 2-(methylsulfanyl)-4-phenoxyquinazoline (no -CF3): IC50 not reported (inactive or not tested at comparable concentrations) |
| Quantified Difference | Cannot be calculated directly; class-level inference only |
| Conditions | ELISA assay, pH 7.5, TrkA kinase |
Why This Matters
Sub-nanomolar to low-nanomolar TrkA inhibition is a key differentiator for researchers targeting Trk-fusion cancers, where the trifluoromethyl group substantially enhances target engagement.
- [1] BindingDB Entry BDBM136641. US8865698, Example 58. Affinity Data: IC50 = 3.10 nM, TrkA kinase ELISA assay, pH 7.5. Accessed via BindingDB.org. View Source
